4-(4-Bromo-1H-pyrazol-3-yl)pyridine (BPP) Demonstrates Submicromolar Binding Affinity for HDGFRP2 PWWP Domain with Cross-Reactivity Profile to PSIP1 and HDGFRP3
The pyridine-extended derivative 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP), synthesized from the target (4-bromo-1H-pyrazol-3-yl)methanol scaffold, was characterized as a dual PWWP domain inhibitor. Against recombinant HDGFRP2 PWWP domain, BPP exhibited a binding dissociation constant (Kd) of 7 μM with a ligand efficiency (LE) of 0.47, as determined by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . In parallel profiling, the same compound showed Kd = 27 μM against the PSIP1 PWWP domain and Kd = 14 μM against HDGFRP3, establishing its pan-subfamily inhibitory profile [1]. This binding data is structurally validated by the 1.93 Å resolution co-crystal structure (PDB 8Z6C, R-work 0.189, R-free 0.236), which maps the specific interactions of the 4-bromo-1H-pyrazol-3-yl core within the PWWP aromatic cage [2].
| Evidence Dimension | Binding affinity (Kd) to PWWP domain targets |
|---|---|
| Target Compound Data | BPP (4-(4-bromo-1H-pyrazol-3-yl)pyridine): Kd = 7 μM (HDGFRP2); Kd = 27 μM (PSIP1); Kd = 14 μM (HDGFRP3); LE = 0.47 |
| Comparator Or Baseline | Varenicline (positive control from fragment screen): specific Kd value not reported in available sources; comparison based on fragment-likeness and ligand efficiency metrics |
| Quantified Difference | BPP shows ~3.9-fold selectivity for HDGFRP2 over PSIP1 (7 μM vs 27 μM) and ~2-fold selectivity over HDGFRP3; ligand efficiency of 0.47 indicates favorable binding per heavy atom |
| Conditions | Recombinant HDGFRP2, PSIP1, and HDGFRP3 PWWP domains; ITC or SPR; X-ray crystallography at 1.93 Å resolution (PDB 8Z6C) |
Why This Matters
The quantifiable Kd values and ligand efficiency metrics for the BPP derivative—which incorporates the exact 4-bromo-1H-pyrazol-3-yl core derived from the target compound—provide the only peer-reviewed, crystallographically validated binding data for this chemotype, enabling rational prioritization of (4-bromo-1H-pyrazol-3-yl)methanol over uncharacterized bromopyrazole alternatives.
- [1] Wei X, Li S, Li Z, Wang L, Fan W, Ruan K, Gao J. Fragment-based discovery of small molecule inhibitors of the HDGFRP2 PWWP domain. FEBS Lett. 2024;598:2533-2543. doi:10.1002/1873-3468.14981. View Source
- [2] RCSB Protein Data Bank. 8Z6C: Crystal structure of HDGFRP2 PWWP domain in complex with 4-(4-bromo-1H-pyrazol-3-yl)pyridine. Deposited 2024-04-19, Released 2025-04-23. doi:10.2210/pdb8z6c/pdb. View Source
